Cas no 1190321-78-8 (7-Bromo-4-methylbenzothiazole)

7-Bromo-4-methylbenzothiazole 化学的及び物理的性質
名前と識別子
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- 1190321-78-8
- 7-bromo-4-methylbenzo[d]thiazole
- 7-bromo-4-methyl-1,3-benzothiazole
- G14902
- 7-bromo-4-methyl benzo[d]thiazole
- Benzothiazole, 7-bromo-4-methyl-
- 7-BROMO-4-METHYLBENZOTHIAZOLE
- 7-Bromo-4-methylbenzothiazole
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- MDL: MFCD12962842
- インチ: InChI=1S/C8H6BrNS/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3
- InChIKey: QFTJBTQBZJADQB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 226.94043Da
- どういたいしつりょう: 226.94043Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
7-Bromo-4-methylbenzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1104580-1g |
7-bromo-4-methylbenzo[d]thiazole |
1190321-78-8 | 95% | 1g |
$1000 | 2024-07-23 | |
Alichem | A051000346-250mg |
7-Bromo-4-methylbenzothiazole |
1190321-78-8 | 98% | 250mg |
$817.52 | 2023-09-04 | |
Alichem | A051000346-500mg |
7-Bromo-4-methylbenzothiazole |
1190321-78-8 | 98% | 500mg |
$1131.99 | 2023-09-04 | |
Alichem | A051000346-1g |
7-Bromo-4-methylbenzothiazole |
1190321-78-8 | 98% | 1g |
$2005.91 | 2023-09-04 | |
eNovation Chemicals LLC | Y1104580-1g |
7-bromo-4-methylbenzo[d]thiazole |
1190321-78-8 | 95% | 1g |
$1000 | 2025-02-20 | |
eNovation Chemicals LLC | Y1104580-1g |
7-bromo-4-methylbenzo[d]thiazole |
1190321-78-8 | 95% | 1g |
$1000 | 2025-03-01 |
7-Bromo-4-methylbenzothiazole 関連文献
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
7-Bromo-4-methylbenzothiazoleに関する追加情報
Comprehensive Overview of 7-Bromo-4-methylbenzothiazole (CAS No. 1190321-78-8): Properties, Applications, and Industry Insights
7-Bromo-4-methylbenzothiazole (CAS No. 1190321-78-8) is a specialized organic compound belonging to the benzothiazole family, a class of heterocyclic structures widely utilized in pharmaceuticals, agrochemicals, and material science. The compound's unique molecular framework, featuring a bromine substitution at the 7-position and a methyl group at the 4-position, grants it distinct reactivity and functional versatility. This article delves into its physicochemical properties, synthesis pathways, applications, and emerging trends in research, aligning with current industry demands and frequently searched queries such as "benzothiazole derivatives in drug discovery" and "halogenated heterocycles for optoelectronics."
The benzothiazole core of 7-Bromo-4-methylbenzothiazole is a privileged scaffold in medicinal chemistry, often associated with bioactivity against enzymes and receptors. Researchers have explored its potential in targeting neurodegenerative diseases, given the rising global interest in "small molecules for Alzheimer's therapy." Its bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a topic frequently queried in "palladium-catalyzed bromobenzothiazole reactions." Meanwhile, the methyl group enhances lipophilicity, a critical factor in drug design, as highlighted in searches like "improving drug permeability with methyl groups."
In material science, 7-Bromo-4-methylbenzothiazole contributes to the development of organic semiconductors and fluorescent probes, addressing the surge in demand for "organic electronics for flexible displays." Its electron-withdrawing bromine and aromatic system enable tuning of optoelectronic properties, a focal point in "designing π-conjugated materials." Analytical data reveals a melting point range of 120–123°C and a molecular weight of 228.11 g/mol, with solubility in common organic solvents—details often sought under "7-Bromo-4-methylbenzothiazole solubility and stability."
Synthetic routes to 7-Bromo-4-methylbenzothiazole typically involve cyclization of 2-amino-4-bromothiophenol with methyl-substituted carbonyl compounds, followed by purification via crystallization. This process aligns with laboratory protocols frequently searched as "efficient synthesis of brominated benzothiazoles." Industrial-scale production emphasizes green chemistry principles, reflecting trends in "solvent-free heterocycle synthesis."
Regulatory and safety profiles indicate that 7-Bromo-4-methylbenzothiazole requires standard laboratory precautions, with no significant environmental hazards reported. This contrasts with broader concerns about "sustainable heterocyclic compound manufacturing," a trending topic in chemical forums. Future research directions may explore its role in "metal-organic frameworks (MOFs)" or "photoredox catalysis," areas gaining traction in academic literature.
In summary, 7-Bromo-4-methylbenzothiazole (CAS No. 1190321-78-8) exemplifies the intersection of structural ingenuity and multidisciplinary utility. Its relevance to "high-value chemical intermediates" and "tailored molecular design" ensures sustained interest across scientific and industrial domains, making it a compound of enduring significance.
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